molecular formula C8H7NO4 B184351 3-Methyl-5-nitrobenzoic acid CAS No. 113882-33-0

3-Methyl-5-nitrobenzoic acid

Cat. No. B184351
M. Wt: 181.15 g/mol
InChI Key: XAPRFOJQNGFJSZ-UHFFFAOYSA-N
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Patent
US08222453B2

Procedure details

Using a procedure analogous to that described for the preparation of 89B, 93B was reacted with sodium hydroxide to give 93C. LC/MS 198 (M+H).
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name

Identifiers

REACTION_CXSMILES
CC1C=C(C=C([N+]([O-])=O)C=1)C(O)=O.[CH3:14][O:15][C:16]1[CH:17]=[C:18]([CH:23]=[C:24]([N+:26]([O-:28])=[O:27])[CH:25]=1)[C:19]([O:21]C)=[O:20].[OH-].[Na+]>>[CH3:14][O:15][C:16]1[CH:17]=[C:18]([CH:23]=[C:24]([N+:26]([O-:28])=[O:27])[CH:25]=1)[C:19]([OH:21])=[O:20] |f:2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC=1C=C(C(=O)O)C=C(C1)[N+](=O)[O-]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC=1C=C(C(=O)OC)C=C(C1)[N+](=O)[O-]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
COC=1C=C(C(=O)O)C=C(C1)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.